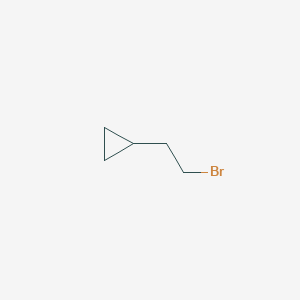

(2-Bromoethyl)cyclopropane

Description

Properties

IUPAC Name |

2-bromoethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c6-4-3-5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFONBSYWACFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36982-56-6 | |

| Record name | (2-bromoethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Bromoethyl)cyclopropane CAS number and properties

CAS Number: 36982-56-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclopropane, a valuable synthetic intermediate in organic chemistry. Its unique combination of a reactive bromoethyl group and a strained cyclopropane ring makes it a key building block for introducing the cyclopropyl moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the cyclopropane ring can enhance metabolic stability and influence molecular conformation, making it a desirable feature in drug design.[1][2]

Core Properties and Safety Information

(2-Bromoethyl)cyclopropane is a colorless oil at room temperature.[3][4] A summary of its key physical and chemical properties is presented below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Br | [1] |

| Molecular Weight | 149.03 g/mol | [1][5] |

| Appearance | Colorless Oil | [3][4] |

| Density | 1.433 ± 0.06 g/cm³ (at 20°C) | [3][4] |

| Boiling Point | 129 °C | [3][4] |

| Flash Point | 39.2 ± 13.6 °C | [3][4] |

| Refractive Index | 1.506 | [3][4] |

| Vapor Pressure | 19.8 ± 0.2 mmHg (at 25°C) | [3][4] |

Safety and Hazard Information

(2-Bromoethyl)cyclopropane is a flammable liquid and is associated with several hazards. Appropriate safety precautions should be taken during handling and storage.

| Hazard Classification | GHS Pictogram | Hazard Statement(s) |

| Flammable liquids (Category 3) | GHS02 | H226: Flammable liquid and vapor[5] |

| Skin corrosion/irritation (Category 2) | GHS07 | H315: Causes skin irritation[5] |

| Serious eye damage/eye irritation (Category 2) | GHS07 | H319: Causes serious eye irritation[5] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | H335: May cause respiratory irritation[5] |

Storage: Store in a cool, dry, and well-ventilated area (2-8°C), away from light and sources of ignition. Keep the container tightly sealed.[1]

Synthesis and Reactivity

(2-Bromoethyl)cyclopropane is primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the bromoethyl group, which readily participates in nucleophilic substitution and alkylation reactions.[1][2] The strained cyclopropane ring can also undergo ring-opening reactions under certain conditions.

General Reactivity Profile

The bromoethyl group is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-cyclopropylethyl moiety onto various substrates.

Experimental Protocols

The following are generalized experimental protocols for reactions involving (2-Bromoethyl)cyclopropane. These should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Nucleophilic Substitution (O-Alkylation of a Phenol)

This protocol describes the alkylation of a phenol using (2-Bromoethyl)cyclopropane in a reaction analogous to the Williamson ether synthesis.

Materials:

-

(2-Bromoethyl)cyclopropane

-

A substituted phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M aqueous HCl

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the phenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 20 minutes.

-

Add (2-Bromoethyl)cyclopropane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 60-80°C and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers and wash with 1 M aqueous HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol 2: General Procedure for N-Alkylation of an Amine

This protocol outlines a general method for the alkylation of a primary or secondary amine with (2-Bromoethyl)cyclopropane.

Materials:

-

(2-Bromoethyl)cyclopropane

-

A primary or secondary amine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, create a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

-

Add the amine (1.0 equivalent) to the suspension.

-

Add (2-Bromoethyl)cyclopropane (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-82°C) under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

Applications in Drug Development

The cyclopropyl group is a "bioisostere" for various functional groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability. (2-Bromoethyl)cyclopropane serves as a key reagent for introducing this valuable motif. For instance, it is used in the synthesis of 22-Hydroxycholesterol derivatives, which act as serum cholesterol-lowering agents, and in the preparation of pyridazinones that function as cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory effects.[3][4]

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-bromoethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The cyclopropane moiety is a key structural feature in numerous biologically active compounds, contributing to their metabolic stability and conformational rigidity.[1] (2-bromoethyl)cyclopropane serves as a versatile intermediate for introducing the cyclopropylethyl group into larger molecules.[2] This functional group is of particular interest in medicinal chemistry for the synthesis of compounds such as serum cholesterol-lowering agents and cyclooxygenase-2 (COX-2) inhibitors. This guide details a common synthetic route to (2-bromoethyl)cyclopropane and provides a thorough characterization profile.

Synthesis of (2-bromoethyl)cyclopropane

The most common and direct method for the synthesis of (2-bromoethyl)cyclopropane is the bromination of 2-cyclopropylethanol. This reaction is typically achieved using phosphorus tribromide (PBr₃), a widely used reagent for converting primary and secondary alcohols to their corresponding alkyl bromides.

Synthesis Workflow

The synthesis of (2-bromoethyl)cyclopropane from 2-cyclopropylethanol is a straightforward process involving the reaction with a brominating agent, followed by workup and purification.

References

An In-depth Technical Guide to (2-bromoethyl)cyclopropane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(2-bromoethyl)cyclopropane is a valuable bifunctional molecule for synthetic chemists, incorporating both a reactive alkyl bromide and a strained cyclopropane ring. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its chemical reactivity, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

(2-bromoethyl)cyclopropane is a colorless oil at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br | [1] |

| Molecular Weight | 149.03 g/mol | [1] |

| Boiling Point | 129-138 °C | |

| Density | 1.338 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.481 | |

| Flash Point | 39.2 ± 13.6 °C | [1] |

| CAS Number | 36982-56-6 | [1] |

Synthesis of (2-bromoethyl)cyclopropane

The most common and efficient method for the synthesis of (2-bromoethyl)cyclopropane is the bromination of 2-cyclopropylethanol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of (2-bromoethyl)cyclopropane.

Detailed Experimental Protocol

Materials:

-

2-Cyclopropylethanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A solution of 2-cyclopropylethanol (1.0 equivalent) in anhydrous pyridine (3.0 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure (2-bromoethyl)cyclopropane.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for (2-bromoethyl)cyclopropane, the following data is predicted based on analogous structures and spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | Triplet | 2H | -CH₂-Br |

| ~1.90 | Multiplet | 2H | -CH₂-CH₂-Br |

| ~0.70 | Multiplet | 1H | Cyclopropyl CH |

| ~0.45 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~0.10 | Multiplet | 2H | Cyclopropyl CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~38 | -CH₂-Br |

| ~34 | -CH₂-CH₂-Br |

| ~10 | Cyclopropyl CH |

| ~5 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretch (cyclopropyl) |

| 2920-2850 | C-H stretch (aliphatic) |

| ~1450 | CH₂ scissoring |

| ~1250 | C-Br stretch |

| ~1020 | Cyclopropane ring deformation |

Mass Spectrometry (MS)

| m/z | Assignment |

| 148/150 | [M]⁺ (presence of Br isotopes) |

| 69 | [M-Br]⁺ |

| 41 | [C₃H₅]⁺ (cyclopropyl fragment) |

Chemical Reactivity and Applications

(2-bromoethyl)cyclopropane is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[2][3] The presence of the cyclopropane ring introduces unique reactivity considerations.

Nucleophilic Substitution Reactions

The electrophilic carbon atom bonded to the bromine is readily attacked by a variety of nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of the cyclopropylethyl moiety into a wide range of molecules.

Common nucleophiles that can be employed include:

-

Cyanide (CN⁻): for the synthesis of cyclopropylethyl nitriles.

-

Azide (N₃⁻): leading to the formation of cyclopropylethyl azides.

-

Alkoxides (RO⁻): to produce cyclopropylethyl ethers.

-

Thiolates (RS⁻): for the synthesis of cyclopropylethyl thioethers.

-

Carbanions (e.g., from malonic esters): for carbon-carbon bond formation.

Grignard Reagent Formation

(2-bromoethyl)cyclopropane can be used to prepare the corresponding Grignard reagent, (2-cyclopropylethyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. The cyclopropane ring is generally stable under the conditions required for Grignard reagent formation.

Ring Stability

The cyclopropane ring in (2-bromoethyl)cyclopropane is relatively stable under typical nucleophilic substitution conditions. The high p-character of the C-C bonds in the cyclopropane ring makes it less susceptible to ring-opening compared to more strained systems.[4][5][6] However, under harsh conditions or with specific reagents, ring-opening reactions can occur.

Applications in Drug Discovery and Development

The cyclopropyl group is a desirable motif in medicinal chemistry due to its ability to impart conformational rigidity and improve metabolic stability.[7] (2-bromoethyl)cyclopropane serves as a key building block for introducing the cyclopropylethyl group into potential drug candidates. This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic properties.

Safety Information

(2-bromoethyl)cyclopropane is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the physical and chemical properties of (2-bromoethyl)cyclopropane. The detailed synthetic protocol and discussion of its reactivity are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry.

References

- 1. (2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (2-Bromoethyl)cyclopropane [myskinrecipes.com]

An In-depth Technical Guide to (2-Bromoethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (2-Bromoethyl)cyclopropane, its applications in organic synthesis, and representative experimental protocols. This compound is a valuable building block for the introduction of the cyclopropylethyl moiety into molecules, a feature of interest in medicinal chemistry for its potential to enhance metabolic stability and influence molecular conformation.

Core Molecular and Physical Properties

(2-Bromoethyl)cyclopropane is a colorless oil at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing essential data for reaction planning, safety assessments, and analytical characterization.

| Property | Value |

| Molecular Formula | C₅H₉Br[1][3][4] |

| Molecular Weight | 149.03 g/mol [3][4] |

| CAS Number | 36982-56-6[3] |

| Appearance | Colourless Oil[1][2] |

| Boiling Point | 129 °C[1][2] |

| Density | 1.433 ± 0.06 g/cm³ (at 20°C)[1][2] |

| Flash Point | 39.2 ± 13.6 °C[1][2] |

| Refractive Index | 1.506[1][2] |

Applications in Synthesis

(2-Bromoethyl)cyclopropane primarily serves as a synthetic intermediate in organic chemistry. The presence of a bromine atom provides a reactive site for nucleophilic substitution, making it an effective alkylating agent.[4] This allows for the covalent attachment of the cyclopropylethyl group to a wide range of substrates.

Key applications include:

-

Pharmaceutical Development : It is used in the preparation of complex molecules with potential therapeutic activity. For example, it has been employed as a reagent to synthesize derivatives of 22-Hydroxycholesterol, which act as serum cholesterol-lowering agents.[1] It is also used to prepare pyridazinones, compounds that function as cyclooxygenase-2 (COX-2) inhibitors and possess anti-inflammatory and anti-angiogenic properties.[1]

-

Agrochemicals and Specialty Chemicals : The cyclopropyl motif can enhance the biological activity or stability of molecules, making this reagent useful in the development of new agrochemicals.[4]

The logical relationship and classification of (2-Bromoethyl)cyclopropane are illustrated in the diagram below.

Experimental Protocols

The bromoethyl group of (2-Bromoethyl)cyclopropane is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. A generalized protocol for a nucleophilic substitution reaction is provided below. This procedure should be adapted based on the specific nucleophile, solvent, and scale of the reaction.

Objective: To synthesize a new compound by displacing the bromide of (2-Bromoethyl)cyclopropane with a generic nucleophile (Nu⁻).

Reaction: (2-Bromoethyl)cyclopropane + Nu⁻ → Cyclopropyl-CH₂CH₂-Nu + Br⁻

Materials:

-

(2-Bromoethyl)cyclopropane

-

Nucleophile (e.g., sodium salt of a phenol, an amine, a thiol, or a carbanion)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., a nitrogen-filled balloon).

-

Reagent Addition:

-

Dissolve the nucleophile (1.0 equivalent) in the chosen anhydrous solvent in the reaction flask.

-

If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) may be required to scavenge the HBr produced.

-

Stir the solution until the nucleophile is fully dissolved.

-

-

Initiation:

-

Add (2-Bromoethyl)cyclopropane (1.0-1.2 equivalents) to the stirred solution of the nucleophile via syringe.

-

The addition is typically performed at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) to facilitate the substitution. The optimal temperature depends on the reactivity of the nucleophile and the solvent's boiling point.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and then with brine to remove the solvent and any remaining water-soluble impurities.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A visual representation of this experimental workflow is provided below.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-bromoethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-bromoethyl)cyclopropane. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document focuses on a comprehensive prediction based on established NMR principles and data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of (2-bromoethyl)cyclopropane and its derivatives.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for (2-bromoethyl)cyclopropane are summarized in the tables below. The predictions are based on the known chemical shifts of cyclopropyl and bromoalkane moieties. The cyclopropyl protons and carbons are expected to be shifted upfield due to the ring current effect of the three-membered ring.[1][2] Conversely, the protons and carbon of the bromoethyl group will be shifted downfield due to the electronegativity of the bromine atom.

Molecular Structure with Atom Numbering for NMR Assignment:

Caption: Molecular structure of (2-bromoethyl)cyclopropane with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data for (2-bromoethyl)cyclopropane

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H5 (-CH₂-Br) | 3.40 - 3.60 | Triplet (t) | JH5,H4 ≈ 6-8 | 2H |

| H4 (-CH₂-CH₂) | 1.80 - 2.00 | Multiplet (m) | - | 2H |

| H1 (CH) | 0.60 - 0.80 | Multiplet (m) | - | 1H |

| H2, H3 (CH₂) | 0.20 - 0.50 | Multiplet (m) | - | 4H |

Table 2: Predicted ¹³C NMR Spectral Data for (2-bromoethyl)cyclopropane

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (-CH₂-Br) | 30 - 35 |

| C4 (-CH₂-CH₂) | 35 - 40 |

| C1 (CH) | 10 - 15 |

| C2, C3 (CH₂) | 5 - 10 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for (2-bromoethyl)cyclopropane.

1. Sample Preparation

-

Compound Purity: Ensure the (2-bromoethyl)cyclopropane sample is of high purity, as impurities can complicate spectral analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte's expected resonances. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Sample Transfer: Transfer the final solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shimming: Homogenize the magnetic field by shimming on the sample to achieve sharp and symmetrical peaks.

-

Tuning and Matching: Tune and match the probe to the resonance frequencies of ¹H and ¹³C to ensure efficient signal detection.

3. ¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -1 to 10 ppm).

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses is standard.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

4. ¹³C NMR Data Acquisition

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the FID with an exponential line broadening of 1-2 Hz.

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mandatory Visualizations

NMR Experimental Workflow

The general workflow for acquiring and analyzing NMR data is depicted below. This process ensures the systematic and accurate structural elucidation of the target molecule.

Caption: A generalized workflow for NMR-based structural analysis.

References

Stability and Storage of (2-bromoethyl)cyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-bromoethyl)cyclopropane is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds where the introduction of a cyclopropyl moiety is desired. Its utility stems from the reactive bromoethyl group, which allows for a variety of chemical transformations. However, this reactivity also necessitates careful consideration of its stability and storage to ensure its integrity and safe handling. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and safe handling procedures for (2-bromoethyl)cyclopropane.

Core Stability Profile

(2-bromoethyl)cyclopropane is a flammable and irritant liquid that is generally stable under recommended storage conditions.[1][2] However, its reactivity as a primary alkyl halide makes it susceptible to degradation over time, especially when exposed to adverse conditions such as elevated temperatures, light, moisture, and incompatible substances. The primary degradation pathways are nucleophilic substitution and elimination reactions.

Incompatible Materials

To maintain the stability of (2-bromoethyl)cyclopropane, contact with the following substances should be avoided:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[2][3]

-

Strong Bases: Can promote elimination reactions (dehydrobromination), leading to the formation of vinylcyclopropane.[3][4]

-

Nucleophiles: Water, alcohols, and other nucleophilic reagents can react with the compound via nucleophilic substitution, displacing the bromide ion.[4]

-

Metals: Certain metals may catalyze decomposition.[4]

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Molecular Formula | C₅H₉Br | [1][5] |

| Molecular Weight | 149.03 g/mol | [1][5] |

| Appearance | Colorless to light yellow oil/liquid | [2][6] |

| Boiling Point | 129 - 137 °C | [6] |

| Flash Point | 39.2 °C | [6] |

| Storage Temperature | 2-8°C (Refrigerated) | [4][5][7] |

| Long-term Storage | Store under an inert atmosphere (e.g., Nitrogen or Argon) | [4] |

| Incompatibilities | Strong oxidizing agents, strong bases | [2][3] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][8] |

Potential Degradation Pathways

The chemical structure of (2-bromoethyl)cyclopropane makes it susceptible to two primary degradation pathways, particularly in the presence of contaminants or non-ideal storage conditions.

Caption: Potential degradation pathways for (2-bromoethyl)cyclopropane.

Experimental Protocols

General Handling and Storage Workflow

Proper handling and storage are crucial for maintaining the quality of (2-bromoethyl)cyclopropane and ensuring laboratory safety. The following workflow outlines the recommended procedures from receipt to disposal.

Caption: Recommended workflow for handling and storing (2-bromoethyl)cyclopropane.

Protocol for Assessing Stability by Qualitative Reactivity Tests

While quantitative stability studies require specialized equipment, a qualitative assessment of the stability and reactivity of (2-bromoethyl)cyclopropane can be performed using standard laboratory techniques for alkyl halides. This can be useful to check the quality of aged stock.

Objective: To qualitatively assess the presence of the reactive alkyl bromide functionality and potential degradation.

Materials:

-

(2-bromoethyl)cyclopropane sample

-

15% Sodium iodide (NaI) in acetone solution

-

1% Ethanolic silver nitrate (AgNO₃) solution

-

Test tubes

-

Water bath

Procedure:

Part 1: Test for Sₙ2 Reactivity (Sodium Iodide in Acetone)

-

Label a clean, dry test tube.

-

Add 1 mL of the 15% NaI in acetone solution to the test tube.

-

Add 2-3 drops of the (2-bromoethyl)cyclopropane sample to the test tube.

-

Shake the tube to mix the contents and observe for the formation of a precipitate (sodium bromide) at room temperature for up to 5 minutes.

-

If no precipitate forms, warm the test tube in a water bath (around 50°C) for a few minutes and observe again.

Expected Outcome: As a primary alkyl bromide, (2-bromoethyl)cyclopropane is expected to react via an Sₙ2 mechanism, leading to the formation of a white precipitate of NaBr. The rate of this precipitation can give a qualitative indication of the compound's integrity. A significantly slower reaction compared to a fresh sample may suggest some degradation.

Part 2: Test for Sₙ1 Reactivity (Silver Nitrate in Ethanol)

-

Label a clean, dry test tube.

-

Add 1 mL of the 1% ethanolic AgNO₃ solution to the test tube.

-

Add 2-3 drops of the (2-bromoethyl)cyclopropane sample to the test tube.

-

Shake the tube to mix the contents and observe for the formation of a precipitate (silver bromide) at room temperature for up to 5 minutes.

-

If no precipitate forms, warm the test tube in a water bath and observe again.

Expected Outcome: Primary alkyl halides react slowly via an Sₙ1 mechanism. Therefore, a precipitate of AgBr should form slowly. The rapid formation of a precipitate could indicate the presence of more reactive impurities.

Safety Precautions:

-

Always handle (2-bromoethyl)cyclopropane in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]

-

Keep the compound away from heat, sparks, and open flames as it is flammable.[2]

-

In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2]

By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of (2-bromoethyl)cyclopropane for their synthetic applications.

References

- 1. Solved 21 EXPERIMENT 21 Reactivities of Alkyl Halides | Chegg.com [chegg.com]

- 2. youtube.com [youtube.com]

- 3. (2-Bromoethyl)cyclopropane CAS 36982-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. (2-bromoethyl)cyclopropane 97% | CAS: 36982-56-6 | AChemBlock [achemblock.com]

- 8. (2-Bromoethyl)cyclopropane [myskinrecipes.com]

An In-depth Technical Guide to (2-bromoethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-bromoethyl)cyclopropane, a valuable synthetic intermediate in organic chemistry and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for these processes.

Chemical Identity and Synonyms

The compound with the structural formula C₅H₉Br is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as (2-bromoethyl)cyclopropane [1]. It is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs.

Common Synonyms:

Physicochemical and Safety Data

A summary of the key physicochemical properties of (2-bromoethyl)cyclopropane is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings. The compound is a flammable liquid and an irritant, necessitating appropriate safety precautions in a laboratory environment[1].

| Property | Value | Source(s) |

| CAS Number | 36982-56-6 | [2][3][4] |

| Molecular Formula | C₅H₉Br | [1] |

| Molecular Weight | 149.03 g/mol | [1] |

| Appearance | Colorless Oil | [2][3] |

| Boiling Point | 129 °C | [2] |

| Density | 1.433 ± 0.06 g/cm³ (at 20°C) | [2][3] |

| Flash Point | 39.2 ± 13.6 °C | [2][3] |

| Refractive Index | 1.506 | [2] |

| Purity | ≥97% | [4] |

| EC Number | 815-408-1 | [1][4] |

| MDL Number | MFCD16860592 | [4] |

Experimental Protocols

(2-bromoethyl)cyclopropane serves as a key building block in the synthesis of more complex molecules, particularly in the development of bioactive compounds and potential drug candidates. Its bromoethyl group provides a reactive handle for alkylation and further functionalization through nucleophilic substitution.

Synthesis of (2-bromoethyl)cyclopropane from 2-Cyclopropylethanol

A common and effective method for the preparation of (2-bromoethyl)cyclopropane is the bromination of 2-cyclopropylethanol using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, converting the primary alcohol into the corresponding alkyl bromide.

Reaction Principle: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃, forming a protonated intermediate. A bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing a good leaving group (dibromophosphinous acid), resulting in the formation of the alkyl bromide with inversion of configuration.

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2-cyclopropylethanol (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise to the stirred solution via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture again in an ice bath and quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure (2-bromoethyl)cyclopropane.

Application in the Synthesis of Pyridazinone Derivatives

(2-bromoethyl)cyclopropane is a valuable reagent for introducing the cyclopropylethyl moiety into various molecular scaffolds. One notable application is in the synthesis of pyridazinone derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The following is a representative protocol for the N-alkylation of a pyridazinone core.

Reaction Principle: The nitrogen atom of the pyridazinone ring acts as a nucleophile, attacking the electrophilic carbon atom of (2-bromoethyl)cyclopropane that is bonded to the bromine atom. This Sₙ2 reaction results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. A non-nucleophilic base is typically used to deprotonate the pyridazinone, increasing its nucleophilicity.

Experimental Procedure:

-

Reaction Setup: To a solution of the starting pyridazinone (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyridazinone anion. Then, add (2-bromoethyl)cyclopropane (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the collected solid or the organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-cyclopropylethyl pyridazinone derivative.

References

Key safety and handling precautions for (2-bromoethyl)cyclopropane

An In-depth Technical Guide to the Safe Handling of (2-bromoethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key safety and handling precautions for (2-bromoethyl)cyclopropane (CAS No. 36982-56-6), a versatile reagent used in the synthesis of various pharmaceutical compounds.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

(2-bromoethyl)cyclopropane is a colorless oil with a molecular formula of C5H9Br and a molecular weight of approximately 149.03 g/mol .[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 36982-56-6 | [3] |

| Molecular Formula | C5H9Br | [3] |

| Molecular Weight | 149.03 g/mol | [3] |

| Appearance | Colourless Oil | [1] |

| Density | 1.433 ± 0.06 g/cm³ (at 20°C) | [1] |

| Boiling Point | 105 - 129 °C | [1][4] |

| Flash Point | 39.2 ± 13.6 °C | [1][3] |

| Vapor Density | 4.66 (Air = 1) | [4] |

| Vapor Pressure | 19.8 ± 0.2 mmHg (at 25°C) | [1] |

| Refractive Index | 1.506 | [1] |

Hazard Identification and GHS Classification

(2-bromoethyl)cyclopropane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] Its primary hazards include flammability and irritation to the skin, eyes, and respiratory tract.[3][4]

| GHS Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | Warning | 🔥 |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | ❗ |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | ❗ |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | ❗ |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risks associated with (2-bromoethyl)cyclopropane.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn when handling this chemical:

-

Eye Protection: Chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[4]

-

Hand Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

-

Skin and Body Protection: Wear impervious clothing and ensure that safety showers and eyewash stations are readily accessible.[4][5]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][6] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]

Handling Procedures

-

Avoid inhalation of vapor or mist.[4]

-

Keep away from sources of ignition, including heat, sparks, and open flames. No smoking.[4]

-

Use spark-proof tools and explosion-proof equipment.[8]

-

Ground and bond containers when transferring material to prevent static discharge.[8]

Storage Conditions

-

Store in a cool, refrigerated, and well-ventilated place.[4]

-

Protect from heat and ignition sources.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate action is necessary.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Consult a physician.[4][8] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][8] |

Accidental Release and Disposal

Accidental Release Measures

-

Ensure adequate ventilation and remove all sources of ignition.[4]

-

Use personal protective equipment.[4]

-

Prevent product from entering drains.[4]

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[4]

-

Keep in suitable, closed containers for disposal.[4]

Disposal Considerations

-

Dispose of this chemical and its container to an approved waste disposal plant.[7]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[9]

Stability and Reactivity

(2-bromoethyl)cyclopropane is stable under recommended storage conditions.[4] It is incompatible with strong oxidizing agents and strong bases.[4][7] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[4]

Visualizations

Hazard Mitigation Workflow

Caption: A logical workflow for mitigating hazards associated with (2-bromoethyl)cyclopropane.

GHS Hazard and Precautionary Relationship

Caption: Relationship between GHS hazards and key precautionary statements for (2-bromoethyl)cyclopropane.

References

- 1. (2-Bromoethyl)cyclopropane CAS 36982-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. (2-Bromoethyl)cyclopropane [myskinrecipes.com]

- 3. (2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aaronchem.com [aaronchem.com]

The Genesis of a Key Synthetic Building Block: Unraveling the Discovery and Synthesis of (2-bromoethyl)cyclopropane

For researchers, scientists, and professionals in drug development, the cyclopropyl group is a valuable structural motif, known for imparting unique conformational constraints and metabolic stability to molecules. A key intermediate for introducing this moiety is (2-bromoethyl)cyclopropane. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this important building block, providing detailed experimental protocols and a comparative analysis of key synthetic routes.

A Historical Perspective: The Dawn of Cyclopropylcarbinyl Chemistry

The story of (2-bromoethyl)cyclopropane is intrinsically linked to the broader exploration of cyclopropylcarbinyl systems. Foundational work in this area was conducted by John D. Roberts and Robert H. Mazur, whose 1951 paper in the Journal of the American Chemical Society laid the groundwork for understanding the reactivity of small-ring compounds.[1][2][3][4] Their research on the interconversion reactions of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl derivatives provided the chemical community with the initial insights into the behavior of these strained ring systems, which are prone to rearrangement. While this seminal work may not have specifically described the synthesis of (2-bromoethyl)cyclopropane, it established the fundamental principles that would underpin its future synthesis.

Key Synthetic Strategies

The synthesis of (2-bromoethyl)cyclopropane can be approached through several strategic pathways, primarily involving the bromination of a suitable precursor. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products.

Bromination of 2-Cyclopropylethanol

One of the most direct and widely employed methods for the preparation of (2-bromoethyl)cyclopropane is the substitution reaction of 2-cyclopropylethanol with a brominating agent. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.

Reaction Workflow:

Caption: Synthesis of (2-bromoethyl)cyclopropane from 2-cyclopropylethanol.

Experimental Protocol:

A detailed experimental procedure for this conversion is outlined below. The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group of the alcohol is converted into a good leaving group by the phosphorus tribromide, which is then displaced by a bromide ion.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 2-Cyclopropylethanol | 86.13 | 1.0 | 86.13 g |

| Phosphorus tribromide | 270.69 | 0.4 | 108.3 g |

| Dichloromethane (DCM) | 84.93 | - | 500 mL |

| Saturated NaHCO₃(aq) | - | - | 200 mL |

| Brine | - | - | 200 mL |

| Anhydrous MgSO₄ | 120.37 | - | ~20 g |

Procedure:

-

A solution of 2-cyclopropylethanol (1.0 mol) in dichloromethane (500 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus tribromide (0.4 mol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is then carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (200 mL).

-

The organic layer is separated, washed with brine (200 mL), and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude (2-bromoethyl)cyclopropane is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reaction Time | 2.5 hours |

| Reaction Temperature | 0 °C to room temperature |

| Yield | Typically 70-80% |

| Boiling Point | 145-147 °C (at atmospheric pressure) |

Hunsdiecker Reaction of 3-Cyclopropylpropanoic Acid

An alternative, though less common, approach is the Hunsdiecker reaction of the silver salt of 3-cyclopropylpropanoic acid. This reaction involves the thermal decomposition of the silver carboxylate in the presence of bromine to yield the corresponding alkyl bromide with one fewer carbon atom.

Reaction Workflow:

Caption: Hunsdiecker reaction for (2-bromoethyl)cyclopropane synthesis.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 3-Cyclopropylpropanoic acid | 114.14 | 0.5 | 57.1 g |

| Silver nitrate (AgNO₃) | 169.87 | 0.5 | 84.9 g |

| Sodium hydroxide (NaOH) | 40.00 | 0.5 | 20.0 g |

| Bromine (Br₂) | 159.81 | 0.5 | 79.9 g |

| Carbon tetrachloride (CCl₄) | 153.82 | - | 400 mL |

Procedure:

-

3-Cyclopropylpropanoic acid (0.5 mol) is dissolved in water, and the solution is neutralized with an aqueous solution of sodium hydroxide (0.5 mol).

-

A solution of silver nitrate (0.5 mol) in water is added to precipitate the silver 3-cyclopropylpropanoate. The salt is collected by filtration, washed with water and ethanol, and dried in a vacuum oven.

-

The dry silver salt is suspended in dry carbon tetrachloride (400 mL).

-

A solution of bromine (0.5 mol) in carbon tetrachloride is added dropwise to the suspension while stirring and gently refluxing.

-

After the addition is complete, the mixture is refluxed for an additional hour until the evolution of carbon dioxide ceases.

-

The reaction mixture is cooled, and the silver bromide is removed by filtration.

-

The filtrate is washed with aqueous sodium thiosulfate solution and water, then dried over anhydrous calcium chloride.

-

The solvent is removed by distillation, and the product is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reaction Time | ~3-4 hours |

| Reaction Temperature | Reflux in CCl₄ (~77 °C) |

| Yield | Moderate, typically 40-60% |

Comparative Analysis of Synthetic Routes

| Feature | Bromination of 2-Cyclopropylethanol | Hunsdiecker Reaction of 3-Cyclopropylpropanoic Acid |

| Starting Material | Readily available alcohol | Requires synthesis of the carboxylic acid |

| Reagents | PBr₃ (corrosive, moisture-sensitive) | Br₂, Silver salt (light-sensitive, costly) |

| Yield | Generally higher (70-80%) | Moderate (40-60%) |

| Byproducts | Phosphorous acid | Silver bromide, CO₂ |

| Scalability | More amenable to large-scale synthesis | Less practical for large scale due to cost of silver |

| Safety | PBr₃ is hazardous | Bromine is highly corrosive and toxic |

Conclusion

The synthesis of (2-bromoethyl)cyclopropane has evolved from the foundational understanding of small-ring chemistry to well-established, practical laboratory procedures. The bromination of 2-cyclopropylethanol with phosphorus tribromide stands out as the more efficient and scalable method for obtaining this valuable synthetic intermediate. For researchers in drug discovery and development, a thorough understanding of these synthetic routes is crucial for the efficient incorporation of the cyclopropane motif into novel therapeutic agents. The continued exploration of new and improved synthetic methods will undoubtedly further enhance the accessibility and utility of (2-bromoethyl)cyclopropane in the years to come.

References

Methodological & Application

The Strategic Application of (2-Bromoethyl)cyclopropane in the Synthesis of Novel Pharmaceutical Agents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: (2-Bromoethyl)cyclopropane is a key synthetic intermediate in pharmaceutical chemistry, valued for its role in introducing the cyclopropylethyl moiety into potential drug candidates. The cyclopropane ring is a desirable feature in medicinal chemistry as it can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. This document provides detailed application notes and experimental protocols for the use of (2-bromoethyl)cyclopropane in the synthesis of substituted pyridazinones, a class of compounds with known anti-inflammatory and antiangiogenic properties.

Introduction: The Role of the Cyclopropane Moiety in Drug Design

The cyclopropane ring is a valuable structural motif in medicinal chemistry due to its unique stereoelectronic properties.[1] The inherent ring strain and high s-character of its C-C bonds confer a degree of rigidity that can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity.[1] Furthermore, the cyclopropane group is often less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to improved pharmacokinetic profiles.[1] (2-Bromoethyl)cyclopropane serves as a versatile building block for incorporating this advantageous functionality into a wide range of molecular scaffolds.

Application in the Synthesis of N-Substituted Pyridazinones

Pyridazinone derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A common strategy in the development of novel pyridazinone-based therapeutics is the substitution at the N2 position of the pyridazinone ring. (2-Bromoethyl)cyclopropane is an excellent alkylating agent for this purpose, enabling the synthesis of N-(2-cyclopropylethyl)pyridazinones. These derivatives are under investigation as potential cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory and antiangiogenic effects.

The general synthetic approach involves a two-step process: first, the synthesis of a pyridazinone core, followed by N-alkylation with (2-bromoethyl)cyclopropane.

General Workflow for Pyridazinone Synthesis and Alkylation

The following diagram illustrates the overall workflow from a suitable precursor to the final N-alkylated pyridazinone product.

Caption: General workflow for the synthesis of N-(2-cyclopropylethyl)pyridazinones.

Experimental Protocols

Protocol 1: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Intermediate

This protocol describes a general procedure for the synthesis of a pyridazinone core from a β-aroylpropionic acid, a common precursor.

Materials:

-

β-(Substituted aryl)propionic acid (1.0 eq)

-

Hydrazine hydrate (80%) (1.5 eq)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Filtration apparatus

Procedure:

-

To a solution of the β-(substituted aryl)propionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: N-Alkylation of 6-Aryl-4,5-dihydropyridazin-3(2H)-one with (2-Bromoethyl)cyclopropane

This protocol details the N-alkylation step to introduce the cyclopropylethyl moiety.

Materials:

-

6-Aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq)

-

(2-Bromoethyl)cyclopropane (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add the 6-aryl-4,5-dihydropyridazin-3(2H)-one (1.0 eq).

-

Add (2-bromoethyl)cyclopropane (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

After completion (typically 8-12 hours), cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-cyclopropylethyl)-6-aryl-4,5-dihydropyridazin-3(2H)-one.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation reaction described in Protocol 2.

| Entry | Pyridazinone Substrate (Aryl group) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Phenyl | 10 | 70 | 85 | >98 |

| 2 | 4-Chlorophenyl | 12 | 75 | 82 | >97 |

| 3 | 4-Methoxyphenyl | 8 | 65 | 88 | >98 |

| 4 | 2-Naphthyl | 14 | 80 | 79 | >96 |

Note: The data presented are for representative examples and may vary based on the specific substrate and reaction conditions.

Signaling Pathway and Mechanism of Action

The N-alkylated pyridazinone derivatives synthesized using (2-bromoethyl)cyclopropane are often designed as inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2. The diagram below illustrates the role of COX-2 in the inflammatory pathway.

Caption: Inhibition of the COX-2 pathway by N-substituted pyridazinones.

Conclusion

(2-Bromoethyl)cyclopropane is a valuable reagent for the introduction of the cyclopropylethyl group into heterocyclic systems, such as pyridazinones. The protocols provided herein offer a general framework for the synthesis of novel N-substituted pyridazinone derivatives with potential therapeutic applications. The strategic use of (2-bromoethyl)cyclopropane in this context highlights its importance in modern drug discovery and development.

References

Application Notes and Protocols: (2-Bromoethyl)cyclopropane as a Versatile Precursor for Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Bromoethyl)cyclopropane is a valuable synthetic intermediate for the introduction of the cyclopropylmethyl moiety into a wide range of molecular scaffolds. The cyclopropane ring is a desirable feature in medicinal chemistry as it can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational rigidity.[1] This document provides detailed application notes and experimental protocols for the synthesis of two classes of bioactive molecules derived from (2-bromoethyl)cyclopropane: arylated cyclopropylmethylamines via palladium-catalyzed C-H activation and cyclopropyl-containing amides with antimicrobial and enzyme-inhibitory activities.

Section 1: Synthesis of Chiral Arylated Cyclopropylmethylamines via Palladium-Catalyzed C-H Arylation

Application Note:

The direct arylation of C-H bonds is a powerful tool in medicinal chemistry for the rapid diversification of lead compounds. Cyclopropylmethylamines, readily prepared from (2-bromoethyl)cyclopropane, can undergo highly enantioselective palladium-catalyzed C-H arylation to yield chiral cis-aryl-cyclopropylmethylamines. These compounds are valuable building blocks for the synthesis of complex bioactive molecules. The use of a chiral mono-protected amino acid (MPAA) ligand is crucial for achieving high enantioselectivity in this transformation.

Experimental Protocol: Synthesis of Triflyl-Protected Cyclopropylmethylamine

This protocol describes the initial synthesis of the triflyl-protected cyclopropylmethylamine, a key substrate for the subsequent C-H arylation reaction.

Workflow Diagram:

Caption: Synthesis of the triflylamide-protected cyclopropylmethylamine precursor.

Procedure:

-

Synthesis of Cyclopropylmethylamine: To a solution of (2-bromoethyl)cyclopropane (1.0 eq) in a suitable solvent such as acetonitrile, add an excess of aqueous ammonia (e.g., 10 eq). The reaction mixture is stirred at room temperature for 24-48 hours. After completion, the solvent is removed under reduced pressure, and the resulting residue is taken up in a suitable organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield cyclopropylmethylamine.

-

Protection of the Amine: The crude cyclopropylmethylamine (1.0 eq) is dissolved in dichloromethane. Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C. Triflic anhydride (1.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-(cyclopropylmethyl)-1,1,1-trifluoromethanesulfonamide.

Experimental Protocol: Palladium-Catalyzed Enantioselective C-H Arylation

Workflow Diagram:

Caption: General workflow for the enantioselective C-H arylation of cyclopropylmethylamines.

Procedure:

-

To a sealed tube are added N-(cyclopropylmethyl)triflylamide (0.2 mmol, 1.0 eq), aryl iodide (0.6 mmol, 3.0 eq), Pd(OAc)₂ (0.02 mmol, 10 mol%), a chiral mono-protected amino acid (MPAA) ligand such as Boc-L-Val-OH (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 eq).

-

The tube is evacuated and backfilled with argon.

-

A suitable solvent, such as t-AmylOH (1.0 mL), is added.

-

The reaction mixture is stirred at 80-100 °C for 24-48 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by flash column chromatography on silica gel to yield the arylated product.

Quantitative Data:

| Entry | Aryl Iodide | Product | Yield (%) | ee (%) |

| 1 | 4-Iodotoluene | 2-(4-methylphenyl)-N-(cyclopropylmethyl)triflylamide | 85 | 98.8 |

| 2 | 4-Iodoanisole | 2-(4-methoxyphenyl)-N-(cyclopropylmethyl)triflylamide | 82 | 99.1 |

| 3 | Methyl 4-iodobenzoate | Methyl 4-(N-(cyclopropylmethyl)triflylamido)cyclopropyl)benzoate | 95 | 98.8 |

| 4 | 1-Iodo-4-nitrobenzene | 2-(4-nitrophenyl)-N-(cyclopropylmethyl)triflylamide | 75 | 97.5 |

Data is representative and compiled from literature reports on similar reactions.

Section 2: Synthesis of Cyclopropane-Containing Amides as Antimicrobial Agents and Enzyme Inhibitors

Application Note:

Amide derivatives incorporating a cyclopropane ring have shown promising biological activities, including antimicrobial and enzyme inhibitory effects. The synthesis of these compounds can be achieved by coupling a cyclopropanecarboxylic acid with various amines. The cyclopropanecarboxylic acid can be synthesized from precursors derived from (2-bromoethyl)cyclopropane. These compounds have been shown to target enzymes such as CYP51 in fungi and acetylcholinesterase.

Experimental Protocol: Synthesis of 2-Phenylcyclopropane-1-carboxylic Acid

Workflow Diagram:

Caption: Synthetic route to 2-phenylcyclopropane-1-carboxylic acid.

Procedure:

-

Knoevenagel Condensation: A mixture of a substituted benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in DMF is heated at 90 °C for 6 hours. The reaction mixture is cooled and poured into ice water. The precipitate is filtered, washed with water, and dried to give the corresponding cinnamic acid derivative.

-

Amidation: To a solution of the cinnamic acid derivative (1.0 eq) in DCM are added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.5 eq), and DMAP (0.1 eq). The mixture is stirred at room temperature for 2 hours. The reaction is washed with water and brine, dried, and concentrated to give the Weinreb amide.

-

Corey-Chaykovsky Cyclopropanation: To a suspension of NaH (1.5 eq) in THF is added trimethylsulfonyl iodide (1.5 eq) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the Weinreb amide (1.0 eq). The reaction is stirred at 25 °C for 12 hours, then quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.

-

Hydrolysis: The crude cyclopropyl Weinreb amide is dissolved in a mixture of methanol and aqueous NaOH solution and stirred at 25 °C for 12 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The precipitate is filtered, washed with water, and dried to give 2-phenylcyclopropane-1-carboxylic acid.

Experimental Protocol: Amide Coupling

Procedure:

-

To a solution of 2-phenylcyclopropane-1-carboxylic acid (1.0 eq) in THF are added HOBt (1.2 eq) and EDCI (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

The desired amine (1.2 eq) is added, and the reaction is stirred at 37 °C for 12-24 hours.

-

The solvent is removed, and the residue is dissolved in ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the final amide.

Quantitative Biological Activity Data:

Table 1: Antifungal and Antibacterial Activity of Cyclopropyl Amide Derivatives (MIC₈₀, µg/mL)

| Compound ID | R Group on Phenyl | Amine Moiety | S. aureus | E. coli | C. albicans |

| F8 | 4-Cl | 4-Methylpiperazine | >128 | >128 | 16 |

| F24 | 4-F | 4-Ethylpiperazine | 64 | >128 | 16 |

| F42 | 4-Br | Morpholine | >128 | 64 | 16 |

| F9 | H | 4-Methylpiperazine | 32 | 32 | 32 |

| F53 | 2,4-diCl | N,N-Dimethylethylenediamine | 32 | 128 | 64 |

| Ciprofloxacin | - | - | 2 | 2 | - |

| Fluconazole | - | - | - | - | 2 |

Data is representative from literature reports.[2]

Table 2: Enzyme Inhibition Data of Cyclopropyl Derivatives

| Compound Class | Target Enzyme | Ki (nM) |

| Bromophenol derivatives | Acetylcholinesterase (AChE) | 159.6 ± 21.9 - 924.2 ± 104.8 |

| Bromophenol derivatives | Carbonic Anhydrase I (hCA I) | 7.8 ± 0.9 - 58.3 ± 10.3 |

| Bromophenol derivatives | Carbonic Anhydrase II (hCA II) | 43.1 ± 16.7 - 150.2 ± 24.1 |

Data is representative from literature reports.

Section 3: Signaling Pathways and Mechanisms of Action

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of certain cyclopropane-containing amides is attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.

Signaling Pathway Diagram:

Caption: Inhibition of the ergosterol biosynthesis pathway by cyclopropyl amide derivatives.

Mechanism of Acetylcholinesterase Inhibition

Certain bioactive molecules derived from cyclopropane-containing scaffolds have been shown to inhibit acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Signaling Pathway Diagram:

Caption: Mechanism of acetylcholinesterase inhibition by cyclopropyl-containing compounds.

References

Application of (2-bromoethyl)cyclopropane in Agrochemical Development: Detailed Application Notes and Protocols

(2-Bromoethyl)cyclopropane) is a valuable chemical intermediate in the development of novel agrochemicals. The incorporation of the cyclopropyl group into the molecular structure of active ingredients can significantly enhance their biological efficacy, metabolic stability, and target-site binding affinity.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (2-bromoethyl)cyclopropane in the synthesis of fungicides, particularly focusing on the important class of Succinate Dehydrogenase Inhibitors (SDHIs).

Overview of Agrochemical Applications

The strained three-membered ring of the cyclopropane moiety imparts unique conformational rigidity and electronic properties to molecules. In agrochemicals, this can lead to:

-

Enhanced Biological Activity: The cyclopropyl group can orient the molecule for optimal interaction with its biological target.

-

Increased Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation by enzymes in target pests and non-target organisms, prolonging the compound's activity.

-

Improved Physicochemical Properties: Modification with a cyclopropyl group can influence properties like lipophilicity, which affects the compound's uptake and transport within the plant.

(2-Bromoethyl)cyclopropane, with its reactive bromo group, serves as an excellent building block for introducing the cyclopropylethyl moiety into a variety of agrochemical scaffolds through nucleophilic substitution reactions.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent application of cyclopropyl-containing intermediates is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. SDHIs are a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the disruption of energy production and ultimately, fungal cell death.[2][3][4][5][6]

Proposed Synthetic Pathway

The following is a representative, two-step synthetic pathway for the preparation of a hypothetical cyclopropyl-containing carboxamide fungicide starting from (2-bromoethyl)cyclopropane. This pathway is based on established organic synthesis principles and published methods for analogous compounds.

Caption: Proposed synthetic pathway for a cyclopropyl-containing carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropylethylamine (Intermediate)

This protocol describes the conversion of (2-bromoethyl)cyclopropane to 2-cyclopropylethylamine. This transformation is a standard procedure for converting alkyl halides to primary amines.

Materials:

-

(2-bromoethyl)cyclopropane

-

Sodium azide (NaN₃)

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and safety equipment

Procedure:

-

Azide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-bromoethyl)cyclopropane (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Add sodium azide (1.2 equivalents) to the solution. Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up (Azide): After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Reduction to Amine: Carefully add the crude cyclopropylethyl azide solution in anhydrous diethyl ether to a stirred suspension of lithium aluminium hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-